(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

Catalog No.
S640416
CAS No.
12245-39-5
M.F
C13H20O2Rh
M. Wt
311.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

CAS Number

12245-39-5

Product Name

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

IUPAC Name

cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium

Molecular Formula

C13H20O2Rh

Molecular Weight

311.20 g/mol

InChI

InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b;4-3-;

InChI Key

BUYVJWVYKPKZEX-LWFKIUJUSA-N

SMILES

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]

Synonyms

acetylacetonate-1,5-cyclooctadiene rhodium I, RhacacCod

Canonical SMILES

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1CC=CCCC=C1.[Rh]

Catalysis

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) serves as a catalyst for numerous organic transformations, including:

  • Hydrogenation: Rh(acac)(COD) effectively catalyzes the hydrogenation of various unsaturated substrates, such as alkenes, alkynes, and carbonyl compounds. This process involves the addition of hydrogen (H₂) across the double or triple bond, leading to saturated products.
  • Asymmetric Hydrogenation: Rh(acac)(COD) can be employed in asymmetric hydrogenation reactions, where one enantiomer is selectively formed over the other. This characteristic makes it valuable for the synthesis of chiral molecules, crucial in pharmaceutical development.
  • Hydroformylation: Rh(acac)(COD) catalyzes the hydroformylation reaction, converting alkenes into aldehydes with high regio- and stereo-selectivity. This reaction is essential for the production of various industrial chemicals and intermediates.
  • Carbozincation Reactions: Rh(acac)(COD) finds application in carbozincation reactions, which involve the introduction of a zinc-carbon (Zn-C) bond into organic molecules. These reactions are valuable for constructing complex carbon frameworks with diverse functionalities.
  • Silylation of Aryl Electrophiles: Rh(acac)(COD) can catalyze the silylation of aryl electrophiles, introducing a silyl group (SiR₃) onto aromatic rings. This reaction is useful for protecting functional groups and controlling reactivity in organic synthesis.

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I), often abbreviated as Rh(acac)(COD), is a coordination compound comprising rhodium, acetylacetone, and 1,5-cyclooctadiene. This compound is characterized by its unique structure where the rhodium atom is coordinated to the acetylacetonato ligand and the diene ligand, 1,5-cyclooctadiene. The molecular formula for this compound is C13H19O2RhC_{13}H_{19}O_{2}Rh, with a molecular weight of approximately 310.19 g/mol . Rhodium, a member of the platinum group metals, is known for its catalytic properties and high resistance to corrosion.

  • Toxicity: Limited data available on the specific toxicity of Rh(acac)(cod). However, rhodium compounds can be harmful upon ingestion, inhalation, or skin contact [].
  • Flammability: Likely combustible based on the presence of organic ligands [].
  • Reactivity: Air and light sensitive, can react with strong oxidizing agents [, ].

Safety Precautions:

  • Handle Rh(acac)(cod) with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • Follow proper laboratory waste disposal procedures for rhodium compounds.
, primarily as a catalyst. Key reaction types include:

  • Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
  • Reduction: It can be reduced to form rhodium(0) complexes.
  • Substitution: Ligand substitution reactions are common, allowing for the replacement of acetylacetonato or cyclooctadiene ligands with other ligands such as phosphines or amines .

Common reagents used in these reactions include oxygen and hydrogen peroxide for oxidation, and hydrogen gas or sodium borohydride for reduction.

The synthesis of (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) typically involves the following steps:

  • Starting Materials: Rhodium trichloride, acetylacetone, 1,5-cyclooctadiene, and a base (e.g., sodium hydroxide).
  • Reaction Conditions: The reaction is conducted in an inert atmosphere to prevent oxidation of the rhodium center.
  • Procedure:
    • Dissolve rhodium trichloride in a suitable solvent (like ethanol).
    • Add acetylacetone and stir to facilitate the reaction.
    • Introduce 1,5-cyclooctadiene while continuing to stir.
    • Add a base to neutralize any acidic byproducts and continue stirring until completion.
  • Purification: The product is purified through recrystallization .

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) finds extensive use in catalysis:

  • Hydroformylation: It acts as a catalyst precursor in hydroformylation reactions of olefins, where it facilitates the addition of carbon monoxide and hydrogen to alkenes .
  • Hydrogenation: The compound is utilized in hydrogenation reactions to convert unsaturated compounds into saturated ones.
  • Cross-Coupling Reactions: It serves as a catalyst in various cross-coupling reactions important in organic synthesis .

Several compounds share structural or functional similarities with (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I). Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Acetylacetonato(1,3-butadiene)rhodium(I)Similar ligand structure but uses 1,3-butadieneDifferent reactivity patterns due to diene configuration
Acetylacetonato(ethylene)rhodium(I)Contains ethylene instead of cyclooctadieneOften used in different catalytic applications
Tris(acetyloacetonato)rhodium(III)Higher oxidation state with three acetylacetonate ligandsExhibits different catalytic properties due to oxidation state

These compounds highlight the versatility of rhodium coordination complexes while showcasing how variations in ligands can significantly alter their chemical behavior and applications .

Asymmetric Hydroformylation Mechanisms

Hydroformylation, the addition of CO and $$ \text{H}2 $$ to alkenes to form aldehydes, represents a cornerstone of industrial chemistry. Rh(acac)(COD) acts as a precatalyst in hydroformylation, generating active species such as $$ \text{[RhH(CO)}2(\text{L})2] $$ (L = ligand) under syngas ($$ \text{CO/H}2 $$). The Heck-Breslow mechanism outlines the catalytic cycle:

  • Oxidative addition of $$ \text{H}_2 $$ to Rh(I), forming a hydrido complex.
  • Alkene coordination and migratory insertion into the Rh–H bond, determining regioselectivity (linear vs. branched products).
  • CO insertion into the Rh–alkyl bond, yielding an acyl intermediate.
  • Reductive elimination of the aldehyde product.

Table 1: Hydroformylation of 1-Hexene Using Rh(acac)(COD)-Derived Catalysts

SubstrateLigandPressure (bar)Temperature (°C)n/iso RatioYield (%)Reference
1-HexeneDPPE7803.2:192
StyreneBINAPHOS101001:4.585
Vinyl acetateTPPTS201202:178

The choice of ligand critically influences enantioselectivity. For instance, chiral phosphine-phosphite ligands like BINAPHOS induce ee values >90% in styrene hydroformylation. In situ FTIR studies reveal that Rh(acac)(COD) decomposes under syngas to form polynuclear species (e.g., $$ \text{[Rh}6(\text{CO}){16}\text{]} $$), which remain catalytically active.

Enantioselective Hydrogenation Pathways

Rh(acac)(COD) excels in asymmetric hydrogenation, reducing prochiral substrates to enantiomerically enriched products. The mechanism involves:

  • Ligand displacement: COD is replaced by chiral phosphines (e.g., BINAP), forming $$ \text{[Rh(acac)(P}^*\text{)}_2] $$.
  • Substrate binding: The alkene or ketone coordinates to Rh.
  • Hydride transfer: $$ \text{H}_2 $$ activation and stereoselective delivery to the substrate.

Table 2: Enantioselective Hydrogenation of Functionalized Amides

SubstrateLigandPressure (bar)ee (%)Yield (%)Reference
N-Acetyl phenylalanine(R)-BINAP59489
β-Keto ester(S)-SEGPHOS109895

Notably, Rh(acac)(COD) demonstrates chemoselectivity, reducing amides without affecting esters or nitriles. Deuterium-labeling studies confirm syn-addition of $$ \text{H}_2 $$, consistent with inner-sphere mechanisms.

Alkyne Hydrosilylation Reaction Networks

Hydrosilylation of alkynes, yielding vinylsilanes, proceeds via:

  • Oxidative addition of hydrosilane ($$ \text{R}_3\text{SiH} $$) to Rh(I).
  • Alkyne coordination and insertion into the Rh–Si bond.
  • Reductive elimination of the vinylsilane product.

Table 3: Hydrosilylation of Terminal Alkynes

AlkyneSilaneCatalyst Loading (mol%)anti/syn RatioYield (%)Reference
Phenylacetylene$$ \text{Et}_3\text{SiH} $$1.095:588
1-Octyne$$ \text{PhMe}_2\text{SiH} $$0.590:1092

The anti selectivity arises from steric interactions between the silyl group and alkyne substituents. DFT calculations suggest a $$ \text{[Rh]–SiR}_3 $$ intermediate undergoes migratory insertion with minimal stereochemical scrambling.

Carbonylation Reactions for Acetic Acid Derivatives

Rh(acac)(COD) catalyzes carbonylation of methanol to acetic acid via the Monsanto process. The cycle involves:

  • Methanol activation: Oxidative addition to Rh(I), forming $$ \text{[Rh(CO)}2\text{I}2]^- $$.
  • CO insertion: Generation of an acetyl intermediate.
  • Reductive elimination: Release of acetyl iodide, hydrolyzed to acetic acid.

Table 4: Carbonylation of Methanol Under Optimized Conditions

CatalystCO Pressure (bar)Temperature (°C)TOF (h⁻¹)Selectivity (%)
Rh(acac)(COD)301801,20099
[RhCl(CO)2]22015095098

Recent advances employ water-soluble ligands (e.g., TPPTS) to facilitate catalyst recovery, achieving turnover frequencies (TOFs) >1,000 h⁻¹.

Cyclooctadiene Ligand Geometry Effects

The 1,5-cyclooctadiene (COD) ligand in Rh(acac)(COD) adopts a flexible η²-coordination mode, binding via two conjugated double bonds. X-ray crystallographic studies of analogous COD-containing rhodium complexes reveal a distorted square-planar geometry at the rhodium center, with COD occupying two coordination sites [6]. The ligand’s non-rigid structure enables conformational adaptability, which directly impacts catalytic activity. For example, steric interactions between COD’s alkyl backbone and the acetylacetonato (acac) ligand influence the complex’s susceptibility to ligand substitution reactions [2].

In Rh(acac)(COD), the COD ligand exhibits a chair-like conformation, with Rh–C bond lengths averaging 2.21 Å [6]. This geometry creates a sterically protected environment that stabilizes the rhodium(I) oxidation state while permitting reversible alkene dissociation during catalytic cycles. Comparative studies with cobalt analogs show that COD’s lability in substitution reactions correlates with its ability to adopt metastable geometries under reaction conditions [2].

Acetylacetonato Coordination Modes

The acetylacetonato ligand in Rh(acac)(COD) acts as a bidentate, oxygen-donor chelator, forming a six-membered metallacycle. Infrared spectroscopy of related rhodium acac complexes reveals ν(C=O) stretching frequencies near 1600 cm⁻¹, consistent with resonance delocalization within the enolate moiety [3]. This electronic delocalization enhances the acac ligand’s ability to stabilize electron-deficient metal centers, making Rh(acac)(COD) resistant to oxidation.

Compared to tris(acac)rhodium(III), which adopts octahedral geometry with D₃ symmetry [3], Rh(acac)(COD) exhibits a mixed-ligand environment that lowers symmetry and introduces anisotropic electron density. Nuclear magnetic resonance (NMR) studies indicate that the acac ligand’s methyl groups in Rh(acac)(COD) experience distinct magnetic environments due to restricted rotation imposed by COD’s steric bulk [1].

Phosphine Ligand Modifications for Activity Tuning

Substitution of COD with phosphine ligands drastically alters the electronic and steric properties of rhodium complexes. For instance, replacing COD with triphenylphosphine (PPh₃) in Rh(acac)(COD) yields Rh(acac)(PPh₃)₂, which shows enhanced catalytic activity in hydroformylation reactions [4]. The stronger σ-donor and π-acceptor capabilities of phosphines increase the electron density at rhodium, accelerating oxidative addition steps.

Phosphine LigandRh–P Bond Length (Å)Tolman Electronic Parameter (cm⁻¹)
PPh₃2.319–2.378 [6]2,065 [4]
P(^iPr)₂2.225 [6]2,150 [4]

Phosphine-modified derivatives also exhibit improved regioselectivity in alkene functionalization. For example, Rh(acac)(P(^iPr)₂) catalyzes linear-selective hydroformylation of 1-octene with 79% selectivity, attributed to the bulky isopropyl groups directing substrate approach [4].

Chiral Induction Strategies in Complex Design

Introducing chiral phosphine ligands enables enantioselective catalysis with Rh(acac)(COD) derivatives. Coordination of (R,R)-BenzP* (1,2-bis(tert-butylmethylphosphino)benzene) to rhodium generates a C₂-symmetric complex that catalyzes asymmetric hydrogenation of α,β-unsaturated ketones with up to 98% enantiomeric excess [2]. The chiral environment arises from the phosphine’s tert-butyl groups, which enforce a rigid pocket around the metal center.

Alternative strategies employ chiral counterions or co-ligands. For example, pairing Rh(acac)(COD) with (S)-binaphthyl phosphate anions induces axial chirality, as demonstrated by circular dichroism spectroscopy [1]. These approaches highlight the versatility of Rh(acac)(COD) as a scaffold for developing enantioselective catalysts.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

311.05182 g/mol

Monoisotopic Mass

311.05182 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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